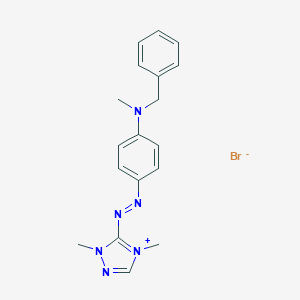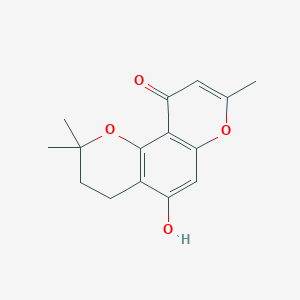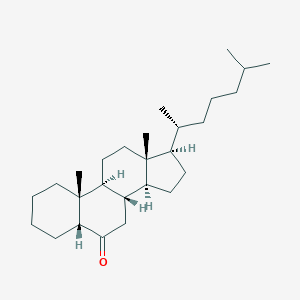
Coprostan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coprostan-6-one is a steroid compound that is commonly found in human feces. It is a member of the coprostanol family, which includes other steroid compounds such as coprostanol and cholestanol. Coprostan-6-one has been the subject of scientific research due to its potential applications in various fields such as medicine, biochemistry, and environmental science.
Applications De Recherche Scientifique
Coprostan-6-one has been studied for its potential applications in various fields. In medicine, it has been studied for its potential as a biomarker for certain diseases such as colorectal cancer. In biochemistry, it has been studied for its role in the gut microbiome and its potential as a target for drug development. In environmental science, it has been studied for its potential as an indicator of fecal pollution in water sources.
Mécanisme D'action
The mechanism of action of coprostan-6-one is not fully understood. However, it is believed to play a role in the gut microbiome and may have effects on the immune system and inflammation.
Effets Biochimiques Et Physiologiques
Coprostan-6-one has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and may play a role in the gut microbiome. It has also been shown to have effects on the immune system and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Coprostan-6-one has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research. However, one limitation is that it is not well understood and more research is needed to fully understand its properties and potential applications.
Orientations Futures
For research include investigating its potential as a biomarker, studying its role in the gut microbiome, and further understanding its mechanism of action and effects on the immune system and inflammation.
Méthodes De Synthèse
Coprostan-6-one can be synthesized through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to produce coprostan-6-one from precursor molecules. Microbial transformation, on the other hand, involves the use of microorganisms to convert precursor molecules into coprostan-6-one. Both methods have been used in scientific research to produce coprostan-6-one for various applications.
Propriétés
Numéro CAS |
13713-79-6 |
|---|---|
Nom du produit |
Coprostan-6-one |
Formule moléculaire |
C27H46O |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
Clé InChI |
WSSZZUWWCXSGKJ-HVPCJGPWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Synonymes |
Coprostan-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



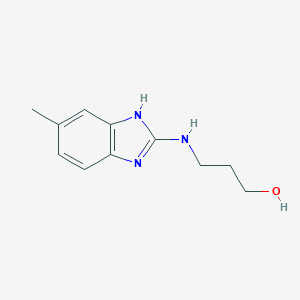
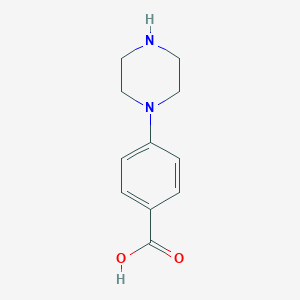
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
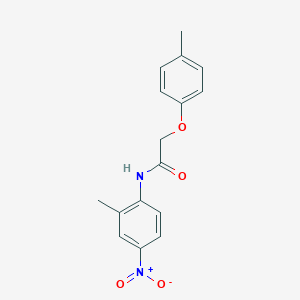
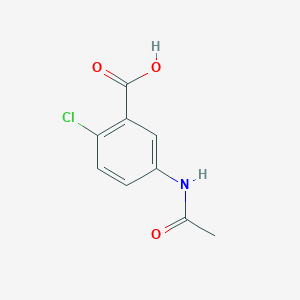
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
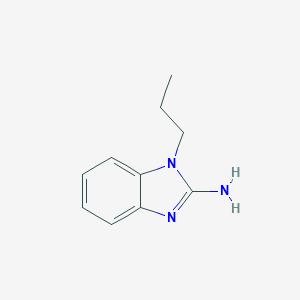
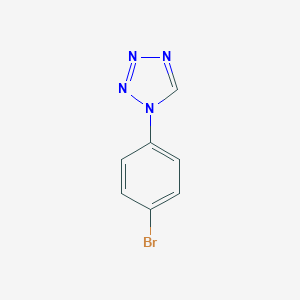
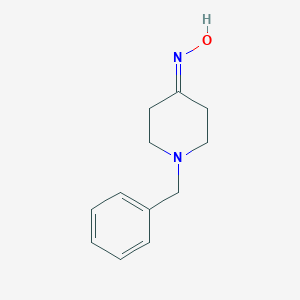
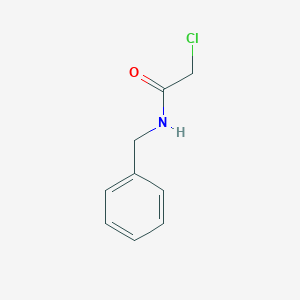
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
